5-[5-(1-ethyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one
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Overview
Description
5-[5-(1-Ethyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one is a synthetic organic compound. It is characterized by its unique molecular structure, combining elements from benzodiazole, pyrrolo[3,4-c]pyrrole, and dihydropyridinone moieties. This multifaceted structure lends the compound a diverse range of chemical and biological properties.
Preparation Methods
Synthetic Routes:
The synthesis starts with 1-ethyl-1H-1,3-benzodiazole. Through a Friedel-Crafts acylation reaction, the benzodiazole ring is functionalized.
This intermediate is then coupled with octahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid using peptide coupling reagents such as EDCI/HOBt or DCC.
Finally, the resulting compound undergoes cyclization with 2-cyanopyridine under basic conditions to form the dihydropyridin-2-one moiety.
Industrial Production: For large-scale production, continuous flow reactors and optimization of reaction conditions (e.g., temperature, solvent, and catalysts) ensure high yields and reproducibility. This method minimizes by-products and ensures scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Utilizes reagents like potassium permanganate to oxidize the benzodiazole moiety.
Reduction: : Lithium aluminum hydride (LAH) or catalytic hydrogenation can be used to reduce the pyrrolo[3,4-c]pyrrole ring.
Substitution: : Nucleophilic aromatic substitution occurs primarily on the benzodiazole ring.
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, LAH, Pd/C with hydrogen.
Substitution conditions: : Base-catalyzed conditions with reagents like NaOH or K2CO3.
Oxidation produces a benzodiazole-derivative with a carbonyl group.
Reduction forms a saturated pyrrole compound.
Substitution yields a variety of functionalized benzodiazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: : Used as a ligand in transition metal-catalyzed reactions.
Material Science: : Incorporated into polymers for enhanced mechanical properties.
Enzyme Inhibition: : Potential inhibitor for enzymes like kinases and proteases.
Fluorescent Probes: : Due to its aromatic structure, it can be used in fluorescent labeling of biomolecules.
Therapeutic Agents: : Investigated for potential as anti-cancer, anti-inflammatory, and anti-viral agents.
Drug Delivery: : The compound's ability to cross cellular membranes makes it useful in drug delivery systems.
Agriculture: : May serve as a pesticide or herbicide.
Photovoltaics: : Applications in organic solar cells due to its unique electronic properties.
Mechanism of Action
The compound interacts with molecular targets such as enzymes and receptors. Its benzodiazole moiety binds to the active sites of enzymes, inhibiting their function. The compound can also cross cellular membranes and interact with intracellular targets, modulating cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds:
1-(1-Ethyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole
5-(1-Ethyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one
1-(1H-1,3-Benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl
Uniqueness: This compound’s fusion of the benzodiazole and pyrrolo[3,4-c]pyrrole rings is unique. Its ability to undergo a variety of chemical reactions and its diverse applications in research and industry set it apart from other compounds.
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Properties
IUPAC Name |
5-[2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-2-26-18-6-4-3-5-17(18)23-21(26)25-12-15-10-24(11-16(15)13-25)20(28)14-7-8-19(27)22-9-14/h3-9,15-16H,2,10-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRRISUTWAURIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CNC(=O)C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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